molecular formula C23H23IN2S B12781012 Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide CAS No. 72391-22-1

Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide

Cat. No.: B12781012
CAS No.: 72391-22-1
M. Wt: 486.4 g/mol
InChI Key: XSYJASTXUKJIIC-UHFFFAOYSA-N
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Description

Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a naphtho-thiazolium core structure, which is further substituted with an ethyl group and a propenyl group linked to a 4-methylphenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide typically involves the following steps:

    Formation of the Naphtho-thiazolium Core: The initial step involves the synthesis of the naphtho-thiazolium core. This can be achieved through the cyclization of appropriate naphthalene and thiazole precursors under acidic conditions.

    Substitution with Ethyl and Propenyl Groups: The naphtho-thiazolium core is then subjected to alkylation reactions to introduce the ethyl and propenyl groups. This is typically done using ethyl iodide and propenyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the 4-Methylphenylamino Moiety: The final step involves the coupling of the propenyl group with 4-methylphenylamine. This can be achieved through a nucleophilic substitution reaction using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding naphtho-thiazolium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; often in the presence of a catalyst such as palladium or copper.

Major Products

The major products formed from these reactions include naphtho-thiazolium oxides, reduced naphtho-thiazolium derivatives, and substituted naphtho-thiazolium compounds.

Scientific Research Applications

Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazolium Derivatives: These compounds share a similar thiazolium core structure but differ in their substituents.

    Imidazolium Derivatives: These compounds contain an imidazole ring instead of a thiazole ring.

    Pyridinium Derivatives: These compounds have a pyridine ring in place of the thiazole ring.

Uniqueness

Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphtho-thiazolium core with an ethyl and propenyl group linked to a 4-methylphenylamino moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

72391-22-1

Molecular Formula

C23H23IN2S

Molecular Weight

486.4 g/mol

IUPAC Name

N-[(E)-1-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;iodide

InChI

InChI=1S/C23H22N2S.HI/c1-4-25-22(15-17(3)24-19-12-9-16(2)10-13-19)26-21-14-11-18-7-5-6-8-20(18)23(21)25;/h5-15H,4H2,1-3H3;1H

InChI Key

XSYJASTXUKJIIC-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)/C=C(\C)/NC4=CC=C(C=C4)C.[I-]

Canonical SMILES

CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C)NC4=CC=C(C=C4)C.[I-]

Origin of Product

United States

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